molecular formula C21H23N3O4 B2380208 Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1396876-90-6

Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate

Número de catálogo: B2380208
Número CAS: 1396876-90-6
Peso molecular: 381.432
Clave InChI: TYBPMWWZFLXPAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and drug discovery. It functions as a key chemical intermediate in the development of novel kinase inhibitors. This compound is notably recognized for its role as a precursor or synthetic building block in the creation of potent and selective small-molecule therapeutics, such as the investigational agent CHMFL-ABL/KIT-155 . This agent is a highly potent type II ABL/KIT dual kinase inhibitor, which operates through a distinct hinge-binding mode that utilizes a hydrogen bond formed by the NH on the kinase backbone and a carbonyl oxygen within the inhibitor's structure . The molecular architecture of Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate incorporates several pharmacologically relevant features: a benzoate ester, a carbamoyl linker, and a piperidine ring substituted with a nicotinoyl group. This multi-domain structure is designed to confer favorable interactions with biological targets and is typical of compounds used in probing enzyme function and signaling pathways in diseases like cancer. In vitro, inhibitors derived from this structural class have demonstrated strong antiproliferative activities against BCR-ABL-driven cancer cell lines by effectively blocking mediated signaling pathways, leading to cell cycle arrest and the induction of apoptosis . The compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this high-purity chemical for exploring kinase biology, developing targeted therapies, and conducting structure-activity relationship (SAR) studies.

Propiedades

IUPAC Name

methyl 4-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-28-21(27)17-6-4-16(5-7-17)19(25)23-13-15-8-11-24(12-9-15)20(26)18-3-2-10-22-14-18/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBPMWWZFLXPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-piperidone with nicotinic acid to form the nicotinoylpiperidine intermediate. This intermediate is then reacted with methyl 4-aminobenzoate under carbamoylation conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets in the body. The nicotinoyl group is known to interact with nicotinic acetylcholine receptors, potentially modulating neurotransmission. The piperidine ring may also play a role in the compound’s pharmacological effects by interacting with various enzymes and receptors .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Key Substituents Reference
Methyl 4-[benzyl(ethynyl)carbamoyl]benzoate Benzoate ester + carbamoyl Benzyl-ethynyl group on carbamoyl
N-Benzyl-N-ethynyl-pyridine-4-carboxamide Pyridine-carboxamide Benzyl-ethynyl substituent
Methyl (S)-4-((4-(1-methoxyethyl)phenyl)carbamoyl)benzoate Benzoate ester + carbamoyl Methoxyethylphenyl group
Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate Benzoate ester + carbamoyl Ethoxy-pivaloyloxyethyl chain
Methyl 4-(BROMOMETHYL)benzoate Benzoate ester Bromomethyl substituent

Key Observations :

  • Nicotinoyl-Piperidine vs. Benzyl/Pyridine Groups: The nicotinoyl-piperidine moiety in the target compound provides a distinct heterocyclic environment compared to benzyl (in ) or pyridine (in ) substituents. This may enhance binding affinity to nicotinic acetylcholine receptors or enzymes with hydrophobic pockets.
  • Carbamoyl Linker Flexibility : Compounds like Methyl 4-[benzyl(ethynyl)carbamoyl]benzoate share the carbamoyl-benzoate backbone but differ in substituent bulkiness and electronic properties, impacting solubility and steric interactions.

Key Observations :

  • Lower yields in analogues (e.g., 43% in ) suggest challenges in steric hindrance or side reactions, which may also apply to the nicotinoyl-piperidine derivative.

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties
Compound Name Solubility (Predicted) Melting Point (°C) Bioactivity (If Reported) Reference
Methyl 4-[benzyl(ethynyl)carbamoyl]benzoate Low (lipophilic groups) 93.3–95.3 Not explicitly stated
N-Benzyl-N-ethynyl-pyridine-4-carboxamide Moderate 62.5–64.5 Potential enzyme inhibition
Methyl 4-(BROMOMETHYL)benzoate Low N/A Intermediate for further coupling

Key Observations :

  • Nicotinoyl Group Impact: The pyridine-3-carbonyl group in the target compound likely increases polarity compared to bromomethyl or ethynyl derivatives, improving aqueous solubility.
  • Thermal Stability : The high melting point of Methyl 4-[benzyl(ethynyl)carbamoyl]benzoate (93–95°C) suggests that the target compound may exhibit similar stability due to aromatic stacking.

Actividad Biológica

Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate is an organic compound notable for its complex structure, which includes a piperidine ring, a nicotinoyl group, and a benzoate ester. This unique combination suggests potential biological activities that warrant detailed investigation.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). The nicotinoyl group enhances binding affinity to these receptors, potentially modulating neurotransmission and influencing various neurological processes. Additionally, the piperidine moiety may interact with enzymes and receptors involved in neurotransmitter release and signaling pathways.

Antimicrobial Properties

Research indicates that Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.

Anticancer Activity

Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies indicated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer, through mechanisms involving apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Neurological Effects

Given its structural components, Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate is being investigated for potential therapeutic effects in neurological disorders such as Alzheimer's disease. It may enhance cognitive function by modulating cholinergic signaling pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating strong bactericidal properties.

Case Study 2: Cancer Cell Proliferation Inhibition

In a controlled experiment involving various cancer cell lines, the compound was found to inhibit proliferation effectively. The study reported a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves multi-step reactions:

Amidation : Coupling 4-(aminomethyl)piperidine with nicotinic acid derivatives using carbodiimide reagents (e.g., EDCl/HOBt) under inert conditions .

Esterification : Reacting the resulting intermediate with methyl 4-(chlorocarbonyl)benzoate in anhydrous DMF at 0–5°C to prevent hydrolysis .

Purification : Use column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) .

  • Key Variables : Temperature control during esterification, stoichiometric excess of coupling reagents (1.2–1.5 equiv.), and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to verify piperidine ring conformation, carbamoyl linkage, and ester group (e.g., singlet at δ ~3.8 ppm for methyl ester) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (carbamoyl C=O) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .
  • X-ray Crystallography : For unambiguous confirmation (if crystals are obtained; use SHELXL for refinement) .

Q. How can researchers design initial biological activity screens for this compound?

  • Protocol :

Enzyme Inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC₅₀ determination) .

Cell Viability : Use MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

  • Approach :

  • Analog Synthesis : Modify the nicotinoyl group (e.g., replace with isonicotinoyl) or piperidine substituents (e.g., 4-cyano vs. 4-methyl) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (carbamoyl) and hydrophobic (piperidine) motifs .
  • Data Correlation : Compare IC₅₀ values with substituent electronic parameters (Hammett σ) or steric bulk (Taft ES) .

Q. What strategies resolve discrepancies in solubility data across different experimental setups?

  • Solutions :

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • pH Adjustment : Protonate the piperidine nitrogen (pKa ~8.5) in acidic buffers (pH 4–5) .
  • Salt Formation : Prepare hydrochloride salts via HCl gas bubbling in diethyl ether .

Q. How can computational modeling predict binding modes with biological targets?

  • Protocol :

Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., PDB 3LCS) .

Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds between carbamoyl and kinase hinge regions .

Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities of analogs .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Challenges : Poor crystal growth due to flexible piperidine-carbamoyl linkage.
  • Solutions :

  • Crystallization Screens : Use Hampton Index Kit (condition B2: 0.2 M sodium malonate, pH 7.0) .
  • Data Collection : Synchrotron radiation (λ = 0.9 Å) for high-resolution datasets .
  • Refinement : SHELXL with anisotropic displacement parameters for non-H atoms .

Q. How is metabolic stability assessed in preclinical studies?

  • Methods :

  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitor parent compound depletion via LC-MS/MS .
  • Metabolite ID : Use Q-TOF MS to detect hydroxylated piperidine or ester hydrolysis products .

Q. What statistical approaches reconcile contradictory bioactivity data in replicate studies?

  • Analysis :

  • Multivariate Regression : Identify confounding variables (e.g., DMSO batch, cell passage number) .
  • ANOVA : Compare IC₅₀ values across 3+ independent experiments (p < 0.05 significance) .
  • QC Measures : Include reference inhibitors (e.g., staurosporine) and internal controls in each assay plate .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.